![molecular formula C6H9N3O2 B12857968 5-(Aminomethyl)-1H-pyrazol-3-yl acetate](/img/structure/B12857968.png)
5-(Aminomethyl)-1H-pyrazol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-1H-pyrazol-3-yl acetate is a heterocyclic compound featuring a pyrazole ring substituted with an aminomethyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1H-pyrazol-3-yl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.
Acetylation: The final step involves the acetylation of the pyrazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1H-pyrazol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the acetate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the aminomethyl group or the acetate ester.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-(Aminomethyl)-1H-pyrazol-3-yl acetate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for diverse chemical modifications, making it valuable in medicinal chemistry and material science. The compound can participate in various reactions, such as:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
- Reduction : Employing sodium borohydride or lithium aluminum hydride to reduce the aminomethyl group or the acetate ester.
- Substitution Reactions : Nucleophilic substitution at the aminomethyl group or the acetate ester can produce a variety of substituted pyrazole derivatives with different functional groups .
Biological Applications
Potential Bioactive Molecule
Research indicates that this compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties. Studies have shown that compounds with similar pyrazole structures can inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). For instance, the compound's derivatives have been explored for their ability to selectively inhibit CDK16, leading to cell cycle arrest in cancer cells .
Medicinal Chemistry
Drug Development
The compound is being investigated as a potential drug candidate due to its ability to interact with specific biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, while the pyrazole ring can engage in π-π stacking or hydrophobic interactions. These mechanisms can modulate the activity of various biological targets, making it a candidate for developing therapeutic agents against diseases such as cancer and inflammation .
Industrial Applications
Material Science
In industrial settings, this compound is utilized in developing new materials with specific properties, such as polymers or catalysts. Its chemical stability and reactivity make it suitable for applications in coatings and adhesives .
Case Study 1: Anticancer Activity
A study published in the International Journal of Molecular Sciences examined the anticancer potential of pyrazole-based compounds, including derivatives of this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that this compound could be further developed into an effective anticancer drug .
Case Study 2: Kinase Inhibition
Another research effort focused on synthesizing kinase inhibitors using pyrazole scaffolds. The study highlighted how modifications to the this compound structure could enhance selectivity and potency against specific kinases involved in cancer pathways . This illustrates the compound's potential role in targeted cancer therapy.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1H-pyrazol-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-1H-pyrazole: Lacks the acetate ester, which may affect its solubility and reactivity.
1H-Pyrazol-3-yl acetate: Lacks the aminomethyl group, which may reduce its ability to interact with biological targets.
5-(Hydroxymethyl)-1H-pyrazol-3-yl acetate: Contains a hydroxymethyl group instead of an aminomethyl group, which may alter its chemical and biological properties.
Uniqueness
5-(Aminomethyl)-1H-pyrazol-3-yl acetate is unique due to the presence of both the aminomethyl group and the acetate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
[5-(aminomethyl)-1H-pyrazol-3-yl] acetate |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)11-6-2-5(3-7)8-9-6/h2H,3,7H2,1H3,(H,8,9) |
InChI Key |
JQBMMNNIUSHHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NNC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.